molecular formula C6H2Cl2N2O B2797738 2,6-Dichlorooxazolo[4,5-b]pyridine CAS No. 1211529-07-5

2,6-Dichlorooxazolo[4,5-b]pyridine

Cat. No. B2797738
CAS RN: 1211529-07-5
M. Wt: 189
InChI Key: UXHZPPFUUBFDIP-UHFFFAOYSA-N
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Description

“2,6-Dichlorooxazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H2Cl2N2O . It has an average mass of 188.999 Da and a monoisotopic mass of 187.954422 Da .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and chemical properties of 2,6-Dichlorooxazolo[4,5-b]pyridine and its derivatives have been extensively studied . The compound has been synthesized via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones . This method is efficient and has been used in the synthesis of thiazolo[3,2-a]pyrimidines .

Antitumor Activity

Thiazolo[3,2-a]pyrimidines, which are structurally similar to 2,6-Dichlorooxazolo[4,5-b]pyridine, have demonstrated high antitumor activity . This suggests that 2,6-Dichlorooxazolo[4,5-b]pyridine could potentially be used in the development of new anticancer drugs .

Antibacterial Activity

Thiazolo[3,2-a]pyrimidines have also shown significant antibacterial activity . Given the structural similarity, 2,6-Dichlorooxazolo[4,5-b]pyridine could potentially be used in the development of new antibacterial agents .

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidines have demonstrated anti-inflammatory activity . This suggests that 2,6-Dichlorooxazolo[4,5-b]pyridine could potentially be used in the development of new anti-inflammatory drugs .

Antifungal Activity

Thiazolo[4,5-b]pyridines have shown high antifungal activity . This suggests that 2,6-Dichlorooxazolo[4,5-b]pyridine could potentially be used in the development of new antifungal agents .

Herbicidal Activity

Thiazolo[4,5-b]pyridines have demonstrated herbicidal activity . This suggests that 2,6-Dichlorooxazolo[4,5-b]pyridine could potentially be used in the development of new herbicides .

Use in Catalysts

Magnetically recoverable nano-catalysts have been used in the synthesis of pyridine derivatives . Given the structural similarity, 2,6-Dichlorooxazolo[4,5-b]pyridine could potentially be used in the development of these catalysts .

Potential for Further Modification

The 2,6-Dichlorooxazolo[4,5-b]pyridine moiety can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target . This suggests that 2,6-Dichlorooxazolo[4,5-b]pyridine has potential for further modification and optimization in drug design .

properties

IUPAC Name

2,6-dichloro-[1,3]oxazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2N2O/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHZPPFUUBFDIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1OC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichlorooxazolo[4,5-b]pyridine

CAS RN

1211529-07-5
Record name 2,6-dichloro-[1,3]oxazolo[4,5-b]pyridine
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